molecular formula C16H12F2N4O3S B2976870 N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 539805-50-0

N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2976870
CAS No.: 539805-50-0
M. Wt: 378.35
InChI Key: PKQRYUWHJMAXRO-UHFFFAOYSA-N
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Description

N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether formation: The oxadiazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: The final step involves the coupling of the thioether intermediate with a difluoromethoxy-substituted aniline derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    N-(4-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Similar structure but with a chloro group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may confer unique properties such as increased lipophilicity, metabolic stability, or specific interactions with biological targets compared to its analogs.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O3S/c17-15(18)24-12-3-1-11(2-4-12)20-13(23)9-26-16-22-21-14(25-16)10-5-7-19-8-6-10/h1-8,15H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQRYUWHJMAXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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